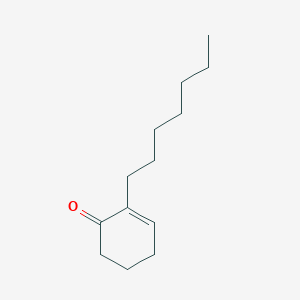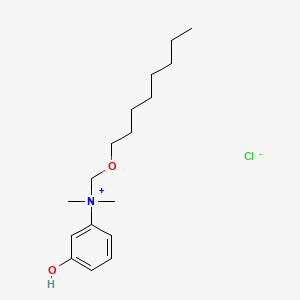
N-Ethyl-1,1-D2-aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-1,1-D2-aniline is a deuterated derivative of N-ethyl aniline, characterized by the presence of two deuterium atoms. This compound is of interest in various fields of research due to its unique isotopic labeling, which can be useful in tracing studies and mechanistic investigations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Ethyl-1,1-D2-aniline can be synthesized through several methods. One common approach involves the nucleophilic substitution of aniline with ethyl halides under basic conditions. Another method includes the reduction of nitrobenzene derivatives followed by alkylation with ethylating agents .
Industrial Production Methods
Industrial production of N-ethyl aniline typically involves the reaction of aniline with ethylene in the presence of a catalyst. For the deuterated version, deuterated ethylene or deuterated aniline can be used to introduce the deuterium atoms .
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-1,1-D2-aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert it back to the parent aniline or other reduced forms.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific substitution reaction.
Major Products Formed
Oxidation: Nitro and nitroso derivatives.
Reduction: Parent aniline and other reduced forms.
Substitution: Various substituted aniline derivatives.
Applications De Recherche Scientifique
N-Ethyl-1,1-D2-aniline is used in a variety of scientific research applications:
Chemistry: It serves as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.
Biology: Used in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of N-Ethyl-1,1-D2-aniline involves its interaction with various molecular targets. In chemical reactions, the deuterium atoms can influence reaction rates and pathways due to the kinetic isotope effect. This makes it a valuable tool in studying reaction mechanisms and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Ethylaniline: The non-deuterated version, commonly used in similar applications but without the isotopic labeling.
N-Methylaniline: Another alkylated aniline, differing in the alkyl group attached to the nitrogen atom.
N,N-Dimethylaniline: A tertiary amine with two methyl groups attached to the nitrogen atom
Uniqueness
N-Ethyl-1,1-D2-aniline’s uniqueness lies in its deuterium atoms, which provide distinct advantages in tracing and mechanistic studies. The presence of deuterium can significantly alter reaction kinetics, making it a valuable tool for researchers .
Propriétés
Formule moléculaire |
C8H11N |
|---|---|
Poids moléculaire |
123.19 g/mol |
Nom IUPAC |
N-(1,1-dideuterioethyl)aniline |
InChI |
InChI=1S/C8H11N/c1-2-9-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3/i2D2 |
Clé InChI |
OJGMBLNIHDZDGS-CBTSVUPCSA-N |
SMILES isomérique |
[2H]C([2H])(C)NC1=CC=CC=C1 |
SMILES canonique |
CCNC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-chlorooxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13769062.png)







![2,4-dimethoxy-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;hydrogen sulfate](/img/structure/B13769106.png)


![beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-N-[2-(acetyloxy)ethyl]-, methyl ester](/img/structure/B13769115.png)

![Urea, N-(3-isocyanatomethylphenyl)-N'-[[[4-[[[(3-isocyanatomethylphenyl)amino]carbonyl]amino]phenyl]methyl]phenyl]-](/img/structure/B13769135.png)
